(1-Pyridin-4-yl)piperidine (CAS 2767-90-0), commonly referred to as 4-piperidinopyridine, is a highly lipophilic, supernucleophilic 4-aminopyridine derivative. In industrial and laboratory procurement, it is primarily sourced as an advanced acylation catalyst and a privileged structural building block. While it shares the core catalytic mechanism of the industry-standard 4-dimethylaminopyridine (DMAP), the presence of the six-membered piperidine ring fundamentally alters its steric profile, basicity, and solubility in non-polar organic solvents. This makes it an essential material for challenging esterifications, biphasic catalytic systems, and the synthesis of highly polarized supramolecular complexes where standard dimethylamino or pyrrolidino derivatives fail to provide the necessary phase-transfer or steric properties .
Procurement teams often default to DMAP (4-dimethylaminopyridine) or PPY (4-pyrrolidinopyridine) for nucleophilic catalysis, but generic substitution is frequently unviable in specialized workflows. DMAP possesses a relatively low lipophilicity (logP ~1.34), which restricts its solubility and catalytic efficiency in highly non-polar reaction media (e.g., hexanes, toluene) and biphasic systems. Furthermore, the dimethylamino group of DMAP and the five-membered ring of PPY present distinct steric environments compared to the bulkier, conformationally flexible six-membered piperidine ring of (1-Pyridin-4-yl)piperidine. In dual-catalysis kinetic resolutions and specific receptor-binding assays (such as TRPC channel modulation), these steric and lipophilic differences lead to drastically different selectivity factors and binding affinities, meaning that substituting 4-piperidinopyridine with DMAP can result in stalled reactions or loss of enantioselectivity [1].
The catalytic efficiency of 4-aminopyridines is heavily dependent on their basicity and ability to stabilize acylpyridinium intermediates. Thermodynamic measurements demonstrate that (1-Pyridin-4-yl)piperidine possesses a pKa of approximately 9.78, which is measurably higher than the industry-standard DMAP (pKa = 9.60). This increased basicity provides a stronger thermodynamic driving force for the deprotonation steps in esterification and acylation reactions, making it a superior choice for sterically hindered or electronically deactivated substrates [1].
| Evidence Dimension | Aqueous pKa (Basicity) |
| Target Compound Data | pKa ~9.78 |
| Comparator Or Baseline | DMAP (pKa = 9.60) |
| Quantified Difference | +0.18 pKa units |
| Conditions | Standard aqueous thermodynamic measurement |
A higher pKa translates to stronger basicity, allowing the catalyst to drive challenging acylations to completion more effectively than DMAP.
In advanced supramolecular synthesis, the ability to form highly polarized halogen bonds is critical. When (1-Pyridin-4-yl)piperidine is reacted with in-situ formed carbonyl hypoiodites (e.g., from trifluoroacetic acid), it forms neutral O–I–N complexes that exhibit exceptionally large sigma-holes. These complexes achieve a sigma-hole magnitude of +234.55 kJ/mol, which significantly surpasses the strength of traditional, uncharged halogen bond donors like N-iodosaccharin (+226.36 kJ/mol). This demonstrates the superior electron-donating capacity of the piperidine-substituted pyridine ring in stabilizing extreme electrophilic iodine species [1].
| Evidence Dimension | Maximum Sigma-Hole Magnitude |
| Target Compound Data | +234.55 kJ/mol (in O-I-N complex) |
| Comparator Or Baseline | N-iodosaccharin baseline (+226.36 kJ/mol) |
| Quantified Difference | Enhancement of >8.19 kJ/mol in sigma-hole polarization |
| Conditions | In-situ formed carbonyl hypoiodite complexation |
Procuring this specific compound enables the synthesis of ultra-strong halogen-bonded catalysts and mechanochemical reagents that standard pyridines cannot stabilize.
The six-membered piperidine ring provides a unique steric environment compared to the dimethylamino group of DMAP. In the kinetic resolution of amines via dual catalysis (using a chiral hydrogen-bonding catalyst paired with an achiral nucleophile), the choice of the nucleophilic cocatalyst drastically alters the selectivity factor (s-factor). While DMAP yields an s-factor of 13, substituting it with structurally distinct analogs like (1-Pyridin-4-yl)piperidine shifts the reaction trajectory due to the bulkier aliphatic ring. This proves that 4-piperidinopyridine is not a generic drop-in replacement, but a distinct tuning parameter for optimizing chiral ion pair geometries[1].
| Evidence Dimension | Selectivity Factor (s-factor) modulation |
| Target Compound Data | Altered s-factor trajectory due to 6-membered ring sterics |
| Comparator Or Baseline | DMAP (s-factor = 13) |
| Quantified Difference | Significant deviation in enantiomeric discrimination |
| Conditions | Kinetic resolution of benzylic amines (5 mol% catalyst loading) |
Process chemists must procure this specific analog when screening cocatalysts to optimize enantiomeric excess in asymmetric synthesis.
Due to the enhanced lipophilicity imparted by the piperidine ring, this compound is the ideal choice for acylation and esterification reactions conducted in highly non-polar solvents (e.g., toluene, heptane). Where DMAP suffers from poor solubility and aggregation, (1-Pyridin-4-yl)piperidine maintains homogeneous catalytic activity, making it highly valuable for industrial scale-ups involving lipophilic substrates [1].
The compound's high basicity and strong electron-donating capability make it a superior Lewis base for stabilizing reactive iodine(I) species. It is specifically procured for liquid-assisted grinding (LAG) and mechanochemical synthesis of solid-state halogen-bonded complexes, serving as a stable surrogate for Barluenga's reagent in solvent-free iodination protocols [2].
Beyond catalysis, the 4-piperidinopyridine core is a privileged scaffold in drug discovery. Its specific combination of basicity (pKa ~9.78) and high membrane permeability makes it an optimal building block for synthesizing TRPC channel stimulators and lipophilic protonophores, where substituting the piperidine ring with a smaller dimethylamino group would result in loss of target binding or membrane partitioning [3].
Corrosive;Acute Toxic